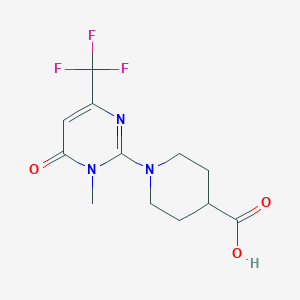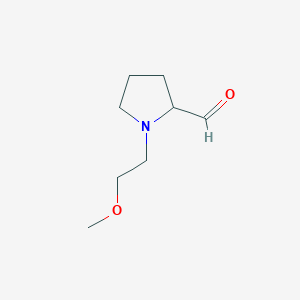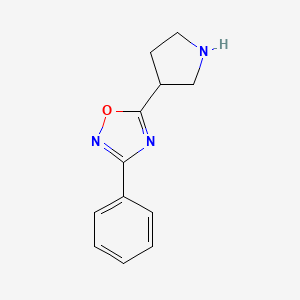![molecular formula C13H18ClN B11790214 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Tolyl)-3-azabicyclo[311]heptane hydrochloride is a bicyclic compound featuring a unique structure that includes a p-tolyl group and an azabicycloheptane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reaction of 1-bromotricyclo[4.1.0.02,7]heptane with p-tolyl sulfone under photochemical conditions . The reaction proceeds via a radical mechanism, leading to the formation of the desired bicyclic structure. The reaction conditions often include the use of UV radiation and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the azabicycloheptane framework.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of high-energy density compounds and materials with specific properties.
作用機序
The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with molecular targets through its bicyclic structure. The azabicycloheptane framework allows for specific binding interactions with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to varied properties and applications.
Aza-bicyclo[3.1.1]heptanes: These compounds also contain an azabicycloheptane framework but differ in the substituents attached to the nitrogen atom.
Uniqueness: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
特性
分子式 |
C13H18ClN |
|---|---|
分子量 |
223.74 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-10-2-4-12(5-3-10)13-6-11(7-13)8-14-9-13;/h2-5,11,14H,6-9H2,1H3;1H |
InChIキー |
YKHNGBLOAPCTLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C23CC(C2)CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



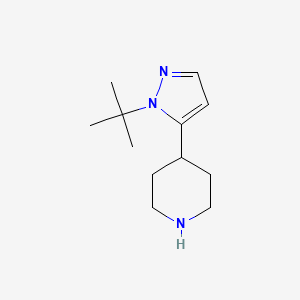
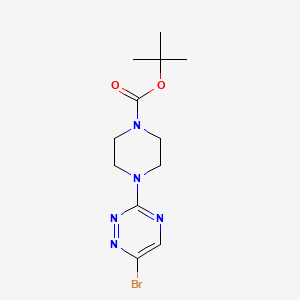

![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)
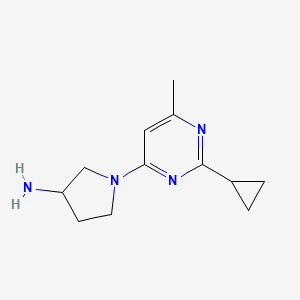
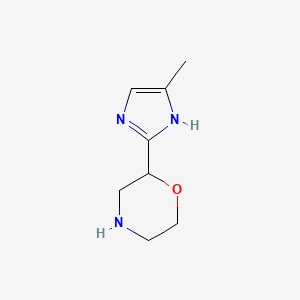
![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)
